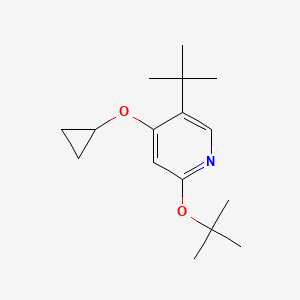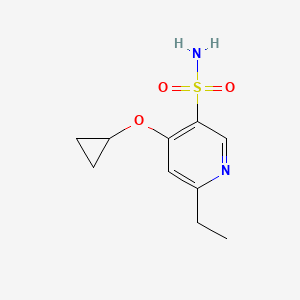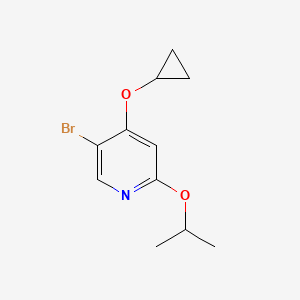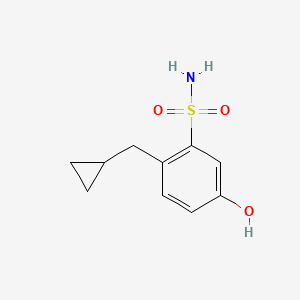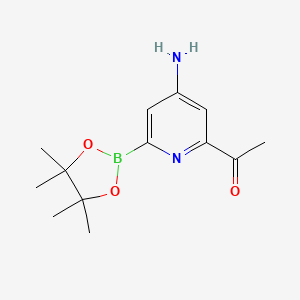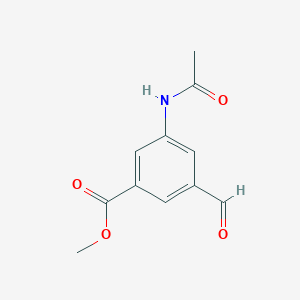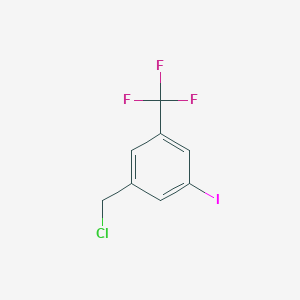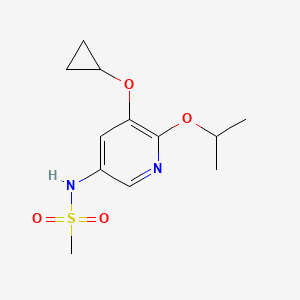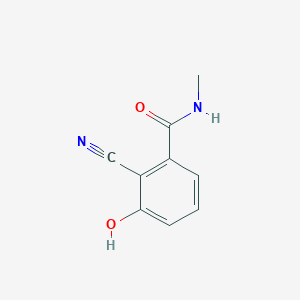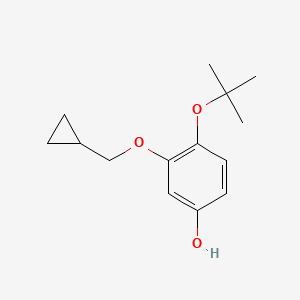
4-Tert-butoxy-3-(cyclopropylmethoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butoxy-3-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . This compound is categorized under alcohols and phenols and is primarily used for research and development purposes . It is known for its unique structure, which includes a tert-butoxy group and a cyclopropylmethoxy group attached to a phenol ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-3-(cyclopropylmethoxy)phenol can be achieved through several methods. One common approach involves the reaction of para-chlorophenol with isobutene under acid catalysis to form the tert-butyl ether. This intermediate then undergoes a Grignard reaction with magnesium and oxyethane, followed by etherification and hydrolysis to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The process typically involves the use of para-chlorophenol as the starting material, which undergoes a series of reactions including benzyl protection, Grignard reaction, esterification, reduction, and hydrolysis . These steps are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Tert-butoxy-3-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butoxy and cyclopropylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Tert-butoxy-3-(cyclopropylmethoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-Tert-butoxy-3-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The tert-butoxy and cyclopropylmethoxy groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
類似化合物との比較
Similar Compounds
4-Tert-butyl-3-(cyclopropylmethoxy)phenol: Similar in structure but with a tert-butyl group instead of a tert-butoxy group.
4-(Cyclopropylmethoxy)phenol: Lacks the tert-butoxy group, making it less lipophilic.
4-Tert-butoxyphenol: Lacks the cyclopropylmethoxy group, affecting its reactivity and applications.
Uniqueness
4-Tert-butoxy-3-(cyclopropylmethoxy)phenol is unique due to the presence of both tert-butoxy and cyclopropylmethoxy groups, which confer distinct chemical and physical properties
特性
分子式 |
C14H20O3 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
3-(cyclopropylmethoxy)-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)17-12-7-6-11(15)8-13(12)16-9-10-4-5-10/h6-8,10,15H,4-5,9H2,1-3H3 |
InChIキー |
XEHXHRZOXZPJSC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C=C(C=C1)O)OCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


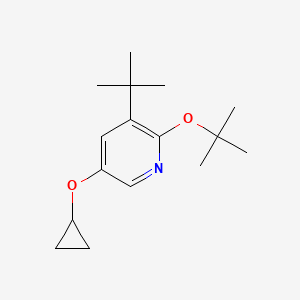

![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)
